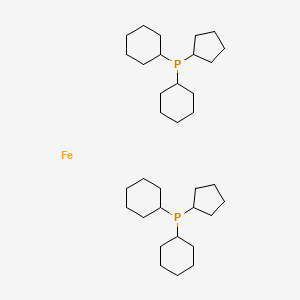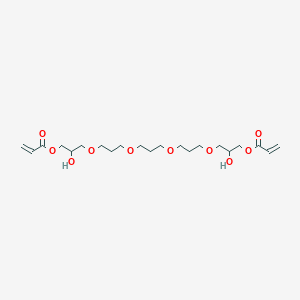
BIG ENDOTHELIN-2 (1-37) (HUMAN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
BIG ENDOTHELIN-2 (1-37) is synthesized as part of a larger precursor molecule that is then processed by specific proteases to generate the active endothelin peptide. The endothelin-converting enzyme-2 (ECE-2) has been identified as a key enzyme in this process, converting big ET-1 more efficiently than big ET-2 or big ET-3. ECE-2 is characterized by its acidic pH optimum and its membrane-bound nature, suggesting it acts intracellularly, possibly at the trans-Golgi network (Emoto & Yanagisawa, 1995).
Molecular Structure Analysis
The molecular structure of human big endothelin-1, and by extension big endothelin-2, involves a complex conformation that is crucial for its conversion to the active peptide. Studies using NMR and molecular modeling have revealed specific regions within the peptide that are structured, such as a type II β-turn and an α-helix, which are important for its biological activity (Donlan, Brown, & Jeffs, 1992).
Chemical Reactions and Properties
The conversion of big endothelins to their active forms involves specific cleavage reactions catalyzed by endothelin-converting enzymes. These enzymes recognize and cleave big endothelin molecules at specific sites, a process that is essential for the biological activity of endothelins. The activity of these enzymes is influenced by factors such as pH and the presence of specific inhibitors (Emoto & Yanagisawa, 1995).
Wissenschaftliche Forschungsanwendungen
Endothelin-1 and Its Precursors
Endothelin (ET) is a potent vasoconstrictive peptide produced by vascular endothelial cells from its precursor, big endothelin (big ET), through the action of endothelin-converting enzyme (ECE). Research on human umbilical vein endothelial cells (HUVEC) led to the cloning and functional expression of a cDNA encoding a human ECE, highlighting the importance of the endothelin system in cardiovascular health and disease. This enzyme efficiently converts big ET-1 among other big ETs, suggesting a crucial role in the regulation of vascular tone and blood pressure (Shimada et al., 1995).
Endothelin and Heart Failure
The endothelin system, including ET-1 and its receptors (ET-A and ET-B), is significantly involved in the pathophysiology of heart failure. Elevated levels of endothelin-1 and big-endothelin-1 are observed in this condition, indicating an activation of the endothelin system in failing hearts. This suggests potential therapeutic targets in cardiovascular diseases, highlighting the role of endothelin receptor antagonists or endothelin-converting enzyme inhibitors in improving haemodynamic conditions (Giannessi et al., 2001).
Endothelin-Converting Enzyme-2
A distinct enzyme, endothelin-converting enzyme-2 (ECE-2), has been identified and characterized, adding complexity to the endothelin-generating system. ECE-2 converts big ET-1 to mature ET-1 in vitro and in transfected cells, indicating its role in the production of endothelin peptides. This enzyme exhibits differences from ECE-1, such as a higher sensitivity to phosphoramidon and an acidic pH optimum, suggesting its action as an intracellular enzyme responsible for the conversion of endogenously synthesized big ET-1 (Emoto & Yanagisawa, 1995).
Therapeutic Applications and Future Directions
The endothelin system's role in diseases such as pulmonary hypertension has led to the development of endothelin antagonist treatment, marking a significant advance in clinical medicine. Ongoing clinical studies are evaluating additional indications for endothelin receptor antagonists, suggesting the potential for new therapeutic options in managing various diseases, including renal disease and cancer (Barton & Yanagisawa, 2008).
Safety And Hazards
Zukünftige Richtungen
Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .
Eigenschaften
CAS-Nummer |
132699-72-0 |
|---|---|
Produktname |
BIG ENDOTHELIN-2 (1-37) (HUMAN) |
Molekularformel |
C188H269N45O56S4 |
Molekulargewicht |
4183.68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)
![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
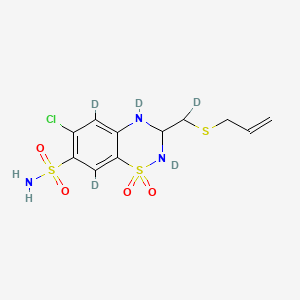
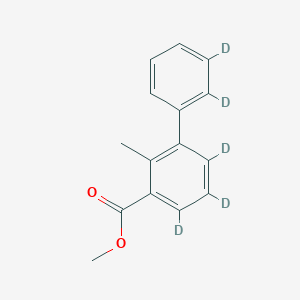
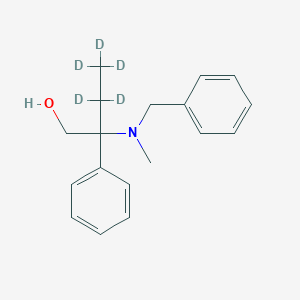
![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
